molecular formula C20H22N4O5 B11306162 5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide CAS No. 951957-82-7

5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B11306162
CAS No.: 951957-82-7
M. Wt: 398.4 g/mol
InChI Key: JXCCRWGVSAQOEQ-UHFFFAOYSA-N
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Description

5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide is a synthetic compound that features a trimethoxyphenyl group, an indole core, and a pyridinylamino moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the trimethoxyphenyl group and the pyridinylamino moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .

Scientific Research Applications

5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The indole core and pyridinylamino moiety may also contribute to its biological effects by binding to specific receptors or interfering with cellular processes .

Comparison with Similar Compounds

5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

951957-82-7

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H22N4O5/c1-27-14-11-12-10-13(23-17(12)19(29-3)18(14)28-2)20(26)22-9-7-16(25)24-15-6-4-5-8-21-15/h4-6,8,10-11,23H,7,9H2,1-3H3,(H,22,26)(H,21,24,25)

InChI Key

JXCCRWGVSAQOEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC=CC=N3)OC)OC

Origin of Product

United States

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